molecular formula C14H11ClF2N2O2S B299593 2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide

2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide

Cat. No. B299593
M. Wt: 344.8 g/mol
InChI Key: WLRPVTMMMGENGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide, also known as TH-302, is a small molecule drug that is currently being studied for its potential use in cancer treatment. TH-302 is a prodrug that is activated by low oxygen levels in tumors, making it an attractive option for targeting hypoxic regions of tumors.

Mechanism of Action

2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is a prodrug that is activated by low oxygen levels in tumors. Once activated, 2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide releases a cytotoxic alkylating agent that damages DNA and causes cell death. The selective activation of 2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide in hypoxic regions of tumors makes it an attractive option for cancer treatment.
Biochemical and physiological effects:
2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. These effects include decreased tumor growth, increased tumor cell death, and decreased angiogenesis. 2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has also been shown to increase the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide in lab experiments is its selective activation in hypoxic regions of tumors. This allows for targeted treatment of tumors and decreases the potential for off-target effects. However, one limitation of using 2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide in lab experiments is the variability of hypoxic regions within tumors. This can make it difficult to accurately target the drug to the appropriate regions of the tumor.

Future Directions

There are a number of potential future directions for the study of 2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide. One area of interest is the development of combination therapies that include 2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide and other cancer treatments, such as immunotherapy. Another potential direction is the development of new prodrugs that can be activated in specific regions of tumors, allowing for even more targeted treatment. Additionally, further studies are needed to better understand the mechanisms of action of 2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide and to identify biomarkers that can be used to predict patient response to treatment.

Synthesis Methods

The synthesis of 2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide involves several steps, including the reaction of 2-chloro-4,5-difluorobenzoyl chloride with 4,5-dimethylthiophene-2-carboxamide, followed by the addition of triethylamine and N,N-dimethylformamide. The resulting intermediate is then reacted with ethyl chloroacetate and sodium hydride, yielding 2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide.

Scientific Research Applications

2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has been extensively studied in preclinical models of cancer, including breast, prostate, lung, and pancreatic cancer. In these studies, 2-[(2-Chloro-4,5-difluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has been shown to selectively target hypoxic regions of tumors, resulting in increased tumor cell death and decreased tumor growth.

properties

Molecular Formula

C14H11ClF2N2O2S

Molecular Weight

344.8 g/mol

IUPAC Name

2-[(2-chloro-4,5-difluorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide

InChI

InChI=1S/C14H11ClF2N2O2S/c1-5-6(2)22-14(11(5)12(18)20)19-13(21)7-3-9(16)10(17)4-8(7)15/h3-4H,1-2H3,(H2,18,20)(H,19,21)

InChI Key

WLRPVTMMMGENGV-UHFFFAOYSA-N

SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=C(C=C2Cl)F)F)C

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=C(C=C2Cl)F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.